methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a furo[3,2-c]pyran ring system, which is a fused heterocyclic structure, and contains multiple functional groups, including hydroxyl, carbonyl, and ester groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenolic precursor, which undergoes a series of reactions including hydroxylation, esterification, and cyclization to form the desired furo[3,2-c]pyran ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH conditions to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions due to its functional groups:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential antioxidant properties make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate exerts its effects is related to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties, DDMP shares structural similarities with the furo[3,2-c]pyran ring system.
Methyl 6-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-4-hydroxy-2-oxo-2H-pyran-3-carboxylate: Another compound with a similar core structure but different substituents
Uniqueness
Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific combination of functional groups and the furo[3,2-c]pyran ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H14O7 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-7-5-11-13(15(19)22-7)12(14(23-11)16(20)21-2)8-3-4-9(17)10(18)6-8/h3-6,12,14,17-18H,1-2H3 |
InChI Key |
QGKDNWLKXUGODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)O)O)C(=O)O1 |
Origin of Product |
United States |
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